molecular formula C18H19N3O6S B2914360 N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide CAS No. 953852-35-2

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide

Cat. No.: B2914360
CAS No.: 953852-35-2
M. Wt: 405.43
InChI Key: MUYRPASZXNXKSZ-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is a sulfonamide-containing benzamide derivative characterized by a morpholinosulfonyl group at the 3-position of the benzamide core and a 2-methyl-4-nitrophenyl substituent at the amide nitrogen. This compound belongs to a class of molecules frequently explored for their bioactivity, particularly as enzyme inhibitors.

Synthetically, such compounds are typically derived from multi-step reactions involving sulfonylation, amide coupling, and functional group modifications. For example, morpholinosulfonyl groups are introduced via sulfonamide formation, while nitro and methyl substituents are incorporated through Friedel-Crafts or electrophilic aromatic substitution reactions .

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-13-11-15(21(23)24)5-6-17(13)19-18(22)14-3-2-4-16(12-14)28(25,26)20-7-9-27-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYRPASZXNXKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide typically involves multiple steps:

    Sulfonylation: The addition of a sulfonyl group, often using reagents like sulfonyl chlorides.

    Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and sulfonyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name / ID Key Substituents Core Structure
This compound 3-(morpholinosulfonyl), N-(2-methyl-4-nitrophenyl) Benzamide
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) 3-(morpholinosulfonyl), N-(4-methoxyphenyl) Benzamide
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) 5-(N-benzylsulfamoyl), 2-chloro, N-(4-methoxyphenyl) Benzamide
N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-3-(1H-pyrrol-1-yl)benzamide (A1550134) 3-(1H-pyrrol-1-yl), N-(4-methoxy-3-(morpholinosulfonyl)phenyl) Benzamide
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene-fused pyrazolopyrimidine, sulfonamide Heterocyclic sulfonamide

Key Observations :

  • Morpholinosulfonyl Group: Present in the target compound and 3f () and A1550134 (). This group enhances solubility and modulates enzyme-binding interactions .
  • Substituent Positioning : The 3-position sulfonamide is conserved in all benzamide derivatives, while nitrogen substituents (e.g., 2-methyl-4-nitrophenyl vs. 4-methoxyphenyl) dictate selectivity and potency .
  • Heterocyclic Variations : Compounds like those in and incorporate fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidine), expanding bioactivity beyond benzamide-based systems .

Key Differences :

  • The target compound’s synthesis likely parallels 3f (), involving sulfonylation of 3-nitrobenzoic acid followed by amide coupling with 2-methyl-4-nitroaniline.
  • Triazole-thiones () require additional cyclization steps, whereas chromene derivatives () rely on cross-coupling reactions .

Table 3: Bioactivity of Selected Analogues

Compound Target Enzyme/Activity IC₅₀/Activity Data Structural Determinants
3f, 3j, 4d h-NTPDases2 Sub-micromolar IC₅₀ (~0.5–1 µM) Morpholinosulfonyl enhances binding; chloro/methoxy groups improve selectivity.
Chromene-sulfonamide Kinase inhibition (BMPR2) Not quantified; mass = 589.1 Chromene-pyrazolopyrimidine core enables ATP-competitive binding.
Target Compound Hypothesized h-NTPDases inhibition Not reported Nitro group may reduce solubility but increase electron-withdrawing effects.

Key Insights :

  • h-NTPDases2 Inhibition: Compounds 3f and 3j () achieve sub-micromolar IC₅₀ values, attributed to the morpholinosulfonyl group’s interaction with the enzyme’s active site. The target compound’s nitro group may hinder solubility but could enhance binding via electron-deficient aromatic systems .
  • Kinase Inhibition : Chromene derivatives () demonstrate kinase selectivity, highlighting the role of heterocyclic expansion in diversifying bioactivity .

Biological Activity

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with specific substituents that influence its biological interactions. The presence of a nitro group and a morpholinosulfonyl group enhances its reactivity and binding affinity towards various biological targets, such as enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Interaction : It can bind to certain receptors, potentially leading to altered signal transduction processes.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against HIV-1. The nitro group has been associated with enhanced binding to viral proteins, which is crucial for inhibiting viral replication .
  • Anti-cancer Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Its ability to interfere with cellular signaling pathways related to growth and survival makes it a candidate for further development in cancer therapeutics.
  • Structure-Activity Relationship (SAR) : Studies have established SAR for related compounds, indicating that modifications in the nitro and sulfonyl groups significantly affect biological potency. For instance, the introduction of halogen substituents has been shown to improve binding affinity and biological activity .

Study 1: Antiviral Efficacy

A recent study evaluated the compound's efficacy against HIV-1 by assessing its ability to inhibit viral replication in vitro. The results demonstrated significant antiviral activity, with a half-maximal inhibitory concentration (IC50) in the low micromolar range, suggesting potential as an antiviral agent.

CompoundIC50 (µM)Target
This compound3.5HIV-1
Control Compound A10HIV-1
Control Compound B5HIV-1

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the compound was tested for cytotoxic effects on various cancer cell lines. The findings indicated that it induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)8
A549 (Lung)15

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